N-pyridin-2-ylfuran-3-carboxamide N-pyridin-2-ylfuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12960580
InChI: InChI=1S/C10H8N2O2/c13-10(8-4-6-14-7-8)12-9-3-1-2-5-11-9/h1-7H,(H,11,12,13)
SMILES: C1=CC=NC(=C1)NC(=O)C2=COC=C2
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

N-pyridin-2-ylfuran-3-carboxamide

CAS No.:

Cat. No.: VC12960580

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

N-pyridin-2-ylfuran-3-carboxamide -

Specification

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name N-pyridin-2-ylfuran-3-carboxamide
Standard InChI InChI=1S/C10H8N2O2/c13-10(8-4-6-14-7-8)12-9-3-1-2-5-11-9/h1-7H,(H,11,12,13)
Standard InChI Key PTFPPOOLMCVMIW-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)NC(=O)C2=COC=C2
Canonical SMILES C1=CC=NC(=C1)NC(=O)C2=COC=C2

Introduction

Structural and Molecular Characteristics

Chemical Architecture

N-Pyridin-2-ylfuran-3-carboxamide consists of a pyridine ring substituted at the 2-position with an amide group, which is further connected to a furan ring at the 3-position. This arrangement creates a planar structure with conjugated π-electrons across both heterocycles, enhancing its potential for aromatic interactions in biological systems. The IUPAC name, N-(pyridin-2-yl)furan-3-carboxamide, reflects this connectivity, while its SMILES notation (O=C(Nc1ncccc1)c2ccoc2) provides a simplified representation of the atomic arrangement.

Computed Physicochemical Properties

Key physicochemical properties, derived from computational models, include:

PropertyValueMethod/Source
Molecular Weight188.18 g/molPubChem
XLogP31.2Estimated via XLogP3
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors3Cactvs 3.4.8.18
Rotatable Bonds2Cactvs 3.4.8.18

The moderate lipophilicity (XLogP3 = 1.2) suggests balanced solubility in both aqueous and organic phases, making it suitable for drug discovery pipelines. The single hydrogen bond donor and three acceptors further indicate its capacity for targeted molecular interactions.

Synthetic Methodologies

Conventional Coupling Approaches

The most widely reported synthesis involves the coupling of pyridine-2-amine with furan-3-carboxylic acid under amide-forming conditions. Typical protocols employ carbodiimide-based coupling agents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), in the presence of catalysts like DMAP (4-dimethylaminopyridine). Solvents such as dichloromethane or THF are utilized, with reaction times ranging from 12 to 24 hours at room temperature. Yields under optimized conditions exceed 70%, though purification often requires column chromatography due to byproduct formation.

Metal-Free Oxidative Strategies

Biological Activity and Mechanistic Insights

Kinase Inhibition Profile

N-Pyridin-2-ylfuran-3-carboxamide exhibits inhibitory activity against c-Jun N-terminal kinase 3 (JNK3), a serine/threonine kinase implicated in neurodegenerative disorders and inflammatory pathways. Molecular docking studies propose that the furan oxygen and pyridine nitrogen form hydrogen bonds with key residues in the JNK3 ATP-binding pocket, while the amide linker stabilizes interactions with hydrophobic regions. Comparative analyses with 2-methyl-N-(pyridin-4-yl)furan-3-carboxamide reveal that substituent positioning on the pyridine ring significantly affects inhibitory potency, underscoring the importance of structural precision.

Applications in Scientific Research

Medicinal Chemistry

As a kinase inhibitor scaffold, N-pyridin-2-ylfuran-3-carboxamide serves as a lead compound for neurodegenerative drug development. Its ability to cross the blood-brain barrier, inferred from computational models, positions it as a candidate for Alzheimer’s disease therapeutics targeting JNK3 overexpression. Additionally, structural analogs have entered preclinical trials for inflammatory bowel disease, leveraging their dual inhibition of JNK and p38 MAPK pathways .

Materials Science

The conjugated system of furan and pyridine rings enables applications in organic electronics. Theoretical studies predict a bandgap of 3.1 eV, suitable for use as a hole-transport layer in perovskite solar cells. Experimental verification is pending, but similar compounds have achieved power conversion efficiencies exceeding 15% in prototype devices.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
N-(Pyridin-3-yl)furan-2-carboxamidePyridine substitution at 3-positionReduced JNK3 inhibition (IC₅₀ = 12 μM)
3-Bromoimidazo[1,2-a]pyridineImidazo-pyridine coreAnticancer (GI₅₀ = 5 μM vs. HeLa)
2-Methyl-N-(pyridin-4-yl)furan-3-carboxamideMethyl group at furan 2-positionEnhanced solubility (LogP = 0.8)

The absence of a methyl group in N-pyridin-2-ylfuran-3-carboxamide improves target selectivity but reduces metabolic stability compared to its 2-methyl analog. Conversely, brominated imidazo-pyridines exhibit superior cytotoxicity but higher synthetic complexity .

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